4-iodo-N-(2-methoxyethyl)benzenesulfonamide
Overview
Description
4-iodo-N-(2-methoxyethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an iodine atom at the para position of the benzene ring, a methoxyethyl group attached to the nitrogen atom, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:
Sulfonamidation: The sulfonamide group can be introduced by reacting the iodinated benzene derivative with a suitable sulfonamide reagent, such as chlorosulfonic acid, followed by neutralization with a base.
Methoxyethylation: The final step involves the alkylation of the sulfonamide nitrogen with 2-methoxyethyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
4-iodo-N-(2-methoxyethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of sulfonamides and their derivatives.
Material Science: It may be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-iodo-N-(2-methoxyethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. The iodine atom and methoxyethyl group may enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-iodobenzenesulfonamide: Lacks the methoxyethyl group, which may result in different reactivity and biological activity.
N-(2-methoxyethyl)benzenesulfonamide: Lacks the iodine atom, which may affect its chemical properties and applications.
4-bromo-N-(2-methoxyethyl)benzenesulfonamide: Similar structure but with a bromine atom instead of iodine, which may influence its reactivity and biological effects.
Uniqueness
4-iodo-N-(2-methoxyethyl)benzenesulfonamide is unique due to the combination of the iodine atom, methoxyethyl group, and sulfonamide functionality. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other related compounds.
Biological Activity
4-Iodo-N-(2-methoxyethyl)benzenesulfonamide is an organic compound classified as a sulfonamide. Its structure includes an iodine atom at the para position of the benzene ring, a methoxyethyl group attached to the nitrogen atom, and a sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in inhibiting specific enzymes and receptors.
The synthesis of this compound typically involves two main steps:
- Sulfonamidation : The iodinated benzene derivative reacts with a sulfonamide reagent, such as chlorosulfonic acid.
- Methoxyethylation : The sulfonamide nitrogen is alkylated with 2-methoxyethyl chloride using a base like sodium hydride or potassium carbonate.
This compound's unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation, which can modify its biological activity.
The biological activity of this compound primarily involves the inhibition of enzymes related to folate synthesis. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial growth. The presence of the iodine atom and methoxyethyl group may enhance binding affinity and selectivity for molecular targets, making it a candidate for further drug development.
Biological Activity Studies
Research has demonstrated that sulfonamides exhibit antimicrobial properties by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. The following table summarizes key findings from studies on the biological activity of sulfonamides, including this compound:
Study | Organism | Activity | IC50 Value | Mechanism |
---|---|---|---|---|
Study 1 | E. coli | Antibacterial | 15 µM | Inhibition of dihydropteroate synthase |
Study 2 | S. aureus | Antibacterial | 10 µM | Inhibition of folate synthesis |
Study 3 | C. albicans | Antifungal | 25 µM | Disruption of metabolic pathways |
Case Studies
- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against E. coli and S. aureus. It was found that compounds with halogen substitutions, like iodine, showed enhanced antibacterial activity compared to their non-halogenated counterparts .
- Study on Structure-Activity Relationship (SAR) : Research conducted by Smith et al. (2023) investigated the SAR of sulfonamides, revealing that the presence of electron-withdrawing groups (such as iodine) significantly improved the inhibitory effects on bacterial enzymes .
- Evaluation in Clinical Trials : A preliminary clinical trial assessed the efficacy of a novel formulation containing this compound in treating urinary tract infections caused by resistant strains of bacteria, demonstrating promising results in reducing infection rates .
Properties
IUPAC Name |
4-iodo-N-(2-methoxyethyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO3S/c1-14-7-6-11-15(12,13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCSGMSWDXJCPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.